molecular formula C6H8O2 B153836 Methyl penta-2,4-dienoate CAS No. 2409-87-2

Methyl penta-2,4-dienoate

Cat. No. B153836
Key on ui cas rn: 2409-87-2
M. Wt: 112.13 g/mol
InChI Key: LJDLNNZTQJVBNJ-SNAWJCMRSA-N
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Patent
US04529814

Procedure details

56 g of methyl 2,4-pentadienoate are suspended in 543 g of glacial acetic acid in the presence of 50 g of a Pd/Cu catalyst (5% of Pd and 9.2% of Cu) prepared as described in German Laid-Open Application DOS No. 2,820,519, and reacted with 12 liters of oxygen at 95° C. in the course of 4 hours, all as described in Example 1. The mixture is worked up as described in Example 1 and then fractionally distilled, giving, in addition to unreacted methyl 2,4-pentadienoate, 13 g of methyl 2,5-diacetoxypent-3-enecarboxylate of boiling point 113°-115° C./0.4 mbar (nD20 =1.4600) and 19.5 g of methyl 5-acetoxy-2,4-pentadienoate of boiling point 125°-131° C./13 mbar and melting point 54°-56° C. (from methanol).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
543 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd Cu
Quantity
50 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].O=O.[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].[C:11]([O:14][CH:3]([CH:4]=[CH:5][CH2:8][O:7][C:1](=[O:6])[CH3:2])[CH2:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12].[C:11]([O:14][CH:5]=[CH:4][CH:3]=[CH:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(C=CC=C)(=O)OC
Step Two
Name
Quantity
12 L
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
543 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Pd Cu
Quantity
50 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=CC=C)(=O)OC
Name
Type
product
Smiles
C(C)(=O)OC(CC(=O)OC)C=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
Name
Type
product
Smiles
C(C)(=O)OC=CC=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04529814

Procedure details

56 g of methyl 2,4-pentadienoate are suspended in 543 g of glacial acetic acid in the presence of 50 g of a Pd/Cu catalyst (5% of Pd and 9.2% of Cu) prepared as described in German Laid-Open Application DOS No. 2,820,519, and reacted with 12 liters of oxygen at 95° C. in the course of 4 hours, all as described in Example 1. The mixture is worked up as described in Example 1 and then fractionally distilled, giving, in addition to unreacted methyl 2,4-pentadienoate, 13 g of methyl 2,5-diacetoxypent-3-enecarboxylate of boiling point 113°-115° C./0.4 mbar (nD20 =1.4600) and 19.5 g of methyl 5-acetoxy-2,4-pentadienoate of boiling point 125°-131° C./13 mbar and melting point 54°-56° C. (from methanol).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
543 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd Cu
Quantity
50 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].O=O.[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:1]([O:7][CH3:8])(=[O:6])[CH:2]=[CH:3][CH:4]=[CH2:5].[C:11]([O:14][CH:3]([CH:4]=[CH:5][CH2:8][O:7][C:1](=[O:6])[CH3:2])[CH2:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12].[C:11]([O:14][CH:5]=[CH:4][CH:3]=[CH:2][C:1]([O:7][CH3:8])=[O:6])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(C=CC=C)(=O)OC
Step Two
Name
Quantity
12 L
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
543 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Pd Cu
Quantity
50 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=CC=C)(=O)OC
Name
Type
product
Smiles
C(C)(=O)OC(CC(=O)OC)C=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
Name
Type
product
Smiles
C(C)(=O)OC=CC=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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